molecular formula C5H6ClN3O2 B8295446 4-chloropyrazol-1-yl N-methylcarbamate

4-chloropyrazol-1-yl N-methylcarbamate

Cat. No.: B8295446
M. Wt: 175.57 g/mol
InChI Key: PGTBUANGPOFXCO-UHFFFAOYSA-N
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Description

4-Chloropyrazol-1-yl N-methylcarbamate is a synthetic carbamate derivative featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an N-methylcarbamate group at the 1-position. Carbamates are known for their hydrolytic stability and bioactivity, often serving as enzyme inhibitors or pesticidal agents.

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

(4-chloropyrazol-1-yl) N-methylcarbamate

InChI

InChI=1S/C5H6ClN3O2/c1-7-5(10)11-9-3-4(6)2-8-9/h2-3H,1H3,(H,7,10)

InChI Key

PGTBUANGPOFXCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON1C=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloropyrazol-1-yl N-methylcarbamate with its closest analogs based on structural features, synthesis, physicochemical properties, and bioactivity. Key compounds are drawn from peer-reviewed studies and commercial databases.

Structural and Functional Group Variations
Compound Name Substituents (Pyrazole Ring) Carbamate/Carboxamide Group Key Functional Modifications Reference
4-Chloropyrazol-1-yl N-methylcarbamate (hypothetical) 4-Cl, 1-N-methylcarbamate Carbamate Chlorine at 4-position; methylcarbamate linkage -
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methylpyrazole-4-carboxamide (3a) 5-Cl, 3-methyl, 4-carboxamide Carboxamide Carboxamide linkage; cyano and phenyl substituents
[1-Methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 1-methyl, 5-phenoxy, 3-phenyl Carbamate Phenoxy and chlorophenyl substituents
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate 5-sulfanyl, 3-CF₃, 1-methyl Carbamate Sulfanyl and trifluoromethyl groups

Key Observations :

  • Carbamate vs. Carboxamide : Carbamates (e.g., ) generally exhibit higher hydrolytic stability than carboxamides (e.g., ), which may degrade under acidic or enzymatic conditions.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance thermal stability and bioactivity. For instance, trifluoromethyl groups in improve lipid membrane penetration, while sulfanyl groups may confer redox activity.
Physicochemical Properties
Compound (Representative Example) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR/MS)
3a (carboxamide analog) 133–135 68 402.8 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
3b (di-chlorinated analog) 171–172 68 437.1 IR: 2230 cm⁻¹ (C≡N), MS: [M+H]⁺ 437.1
Parchem carbamate Not reported - 474.9 Structure includes phenoxy and chlorophenyl groups
Sulfanyl-carbamate Not reported - 497.8 CAS: 318239-57-5; includes CF₃ and Cl

Key Observations :

  • Chlorination and aromatic substitution (e.g., 3b vs. 3a) increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .
  • Carbamates with bulkier substituents (e.g., ) likely exhibit lower solubility in polar solvents compared to simpler analogs.

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